molecular formula C16H17N B1281837 2-Tert-butyl-9H-carbazole CAS No. 69386-36-3

2-Tert-butyl-9H-carbazole

Cat. No. B1281837
CAS RN: 69386-36-3
M. Wt: 223.31 g/mol
InChI Key: FUFORZIUGGNDKM-UHFFFAOYSA-N
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Description

2-Tert-butyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . It is characterized by the presence of a tert-butyl group attached to the carbazole molecule . The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound .


Synthesis Analysis

The synthesis of alkyl-substituted carbazole derivatives, such as 2-Tert-butyl-9H-carbazole, often involves the alkylation of carbazole with an alkylating agent . For instance, the dialkylcarbazole was synthesized by Friedel-Crafts reaction of 9H-carbazole and tert-butyl chloride catalyzed by zinc (II) chloride .


Molecular Structure Analysis

The molecular formula of 2-Tert-butyl-9H-carbazole is C16H17N . Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .


Chemical Reactions Analysis

Carbazole derivatives can be used as antioxidants in the lubricating oil industry . The alkylation of carbazole with 2-chloro-2-methylpropane and 2-bromopropane catalyzed by anhydrous aluminum chloride was studied .


Physical And Chemical Properties Analysis

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound .

Scientific Research Applications

Organic Optoelectronic Materials

2-Tert-butyl-9H-carbazole is a key component in the development of organic optoelectronic materials due to its excellent optoelectronic properties, high charge carrier mobility, and morphological stability . It serves as a building block for molecular, oligomeric, dendrimeric, and polymeric structures that are used in various optoelectronic devices.

Nanodevices

The compound’s derivatives are potential candidates for use in nanodevices. Their electropolymerization can result in polymers with different bandgap energies and conjugation lengths, which are crucial for the performance of nanoscale devices .

Rechargeable Batteries

In the field of rechargeable batteries, 2-Tert-butyl-9H-carbazole derivatives can enhance the electrochemical properties of the battery components. They contribute to the development of materials with high charge carrier mobility, which is essential for efficient energy storage .

Electrochemical Transistors

The derivatives of 2-Tert-butyl-9H-carbazole are used in the synthesis of materials for electrochemical transistors. These materials exhibit high environmental stability and good electrical properties, making them suitable for transistor applications .

Photovoltaic Cells

Carbazole-based materials, including those derived from 2-Tert-butyl-9H-carbazole, are utilized as donor materials in organic solar cells and hole-transport materials in perovskite solar cells. They have been shown to enhance photovoltaic parameters, contributing to more efficient solar energy conversion .

Safety And Hazards

The safety data sheet for 2-Tert-butyl-9H-carbazole indicates that it is for R&D use only and not for medicinal, household, or other use . Vapors may form explosive mixtures with air, and containers may explode when heated .

Future Directions

Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . In the future, more research will be conducted to explore their potential applications in various fields .

properties

IUPAC Name

2-tert-butyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-16(2,3)11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFORZIUGGNDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499227
Record name 2-tert-Butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-9H-carbazole

CAS RN

69386-36-3
Record name 2-tert-Butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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